2-bromo-N'-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide
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Overview
Description
2-bromo-N’-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide is a complex organic compound with the molecular formula C22H16Br2N4O2 and a molecular weight of 528.206 g/mol This compound is known for its unique structure, which includes a bromine atom, an ethoxyphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide typically involves multiple steps, including bromination, esterification, cyclization, and condensation reactions. One common method starts with 2-bromo-1-(4-ethoxyphenyl)ethanone as the starting material. This compound undergoes hydrolysis, esterification, cyclization, and bromination to yield the target product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
2-bromo-N’-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-bromo-N’-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N’- (1- (4-methylphenyl)ethylidene)benzohydrazide: Similar structure but with a methylphenyl group instead of an ethoxyphenyl group.
Ethanone, 2-bromo-1-(4-methoxyphenyl)-: Similar structure but with a methoxyphenyl group instead of an ethoxyphenyl group.
Uniqueness
2-bromo-N’-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide is unique due to its combination of a bromine atom, an ethoxyphenyl group, and a pyrrole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C32H26BrN3O2 |
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Molecular Weight |
564.5 g/mol |
IUPAC Name |
2-bromo-N-[(E)-[1-(4-ethoxyphenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C32H26BrN3O2/c1-2-38-27-19-17-26(18-20-27)36-30(23-11-5-3-6-12-23)21-25(31(36)24-13-7-4-8-14-24)22-34-35-32(37)28-15-9-10-16-29(28)33/h3-22H,2H2,1H3,(H,35,37)/b34-22+ |
InChI Key |
CRHZXOKGQNGZCB-PPOKSSTKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=N/NC(=O)C4=CC=CC=C4Br)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NNC(=O)C4=CC=CC=C4Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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